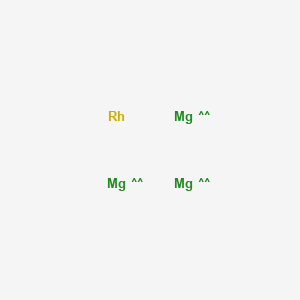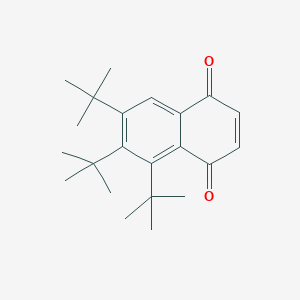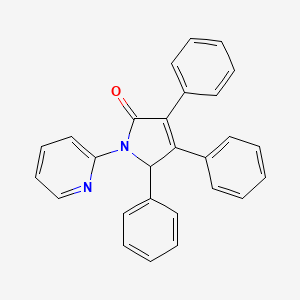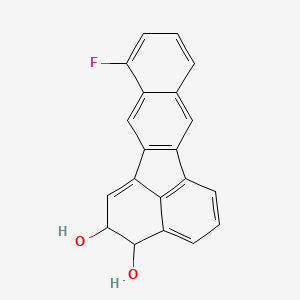
1-(2-Nitrophenyl)ethyl cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Nitrophenyl)ethyl cyclohexylcarbamate is an organic compound characterized by the presence of a nitrophenyl group, an ethyl chain, and a cyclohexylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrophenyl)ethyl cyclohexylcarbamate typically involves the reaction of 1-(2-nitrophenyl)ethanol with cyclohexyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The process involves the following steps:
- Dissolution of 1-(2-nitrophenyl)ethanol in an appropriate solvent such as dichloromethane.
- Addition of cyclohexyl isocyanate to the solution.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purification of the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Nitrophenyl)ethyl cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted ethyl derivatives.
Applications De Recherche Scientifique
1-(2-Nitrophenyl)ethyl cyclohexylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a photoactivatable probe in biological studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Nitrophenyl)ethyl cyclohexylcarbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo photolysis, releasing reactive intermediates that can interact with biological molecules. This property makes it useful as a photoactivatable probe in biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Anthraquinon-2-yl)ethyl N-Cyclohexylcarbamate: Similar in structure but contains an anthraquinonyl group instead of a nitrophenyl group.
Nitrendipine: Contains a nitrophenyl group but differs in the rest of its structure.
Uniqueness
1-(2-Nitrophenyl)ethyl cyclohexylcarbamate is unique due to its combination of a nitrophenyl group and a cyclohexylcarbamate moiety, which imparts specific chemical and photochemical properties not found in other similar compounds.
Propriétés
Numéro CAS |
133795-10-5 |
|---|---|
Formule moléculaire |
C15H20N2O4 |
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
1-(2-nitrophenyl)ethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C15H20N2O4/c1-11(13-9-5-6-10-14(13)17(19)20)21-15(18)16-12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8H2,1H3,(H,16,18) |
Clé InChI |
WWQZUDUDGMRSTL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane](/img/structure/B14286319.png)
![Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14286325.png)

![2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate](/img/structure/B14286334.png)
![5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole](/img/structure/B14286336.png)


![N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine](/img/structure/B14286367.png)
![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)


![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
